
1-O-butyl 4-O-ethyl 4-methylpiperidine-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-butyl 4-O-ethyl 4-methylpiperidine-1,4-dicarboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with butyl, ethyl, and methyl groups. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-butyl 4-O-ethyl 4-methylpiperidine-1,4-dicarboxylate typically involves the esterification of piperidine-1,4-dicarboxylic acid with butyl and ethyl alcohols. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-O-butyl 4-O-ethyl 4-methylpiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the butyl or ethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-O-butyl 4-O-ethyl 4-methylpiperidine-1,4-dicarboxylate is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-O-butyl 4-O-ethyl 4-methylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-tert-butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate
- Ethyl N-Boc-piperidine-4-carboxylate
- Methyl 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylate
Uniqueness
1-O-butyl 4-O-ethyl 4-methylpiperidine-1,4-dicarboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C14H25NO4 |
|---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
1-O-butyl 4-O-ethyl 4-methylpiperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C14H25NO4/c1-4-6-11-19-13(17)15-9-7-14(3,8-10-15)12(16)18-5-2/h4-11H2,1-3H3 |
InChI Key |
FHAGSABOHCSBBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)N1CCC(CC1)(C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Androst-5-en-17-one,7-hydroxy-3-[(1-oxopentyl)oxy]-,(3beta)-(9CI)](/img/structure/B13814856.png)
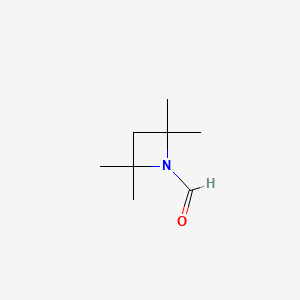
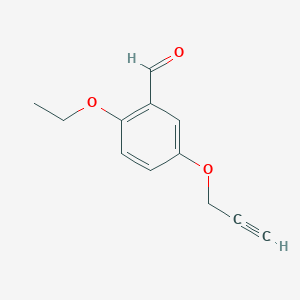
![6-Methyl-3-azabicyclo[4.1.0]heptan-4-one](/img/structure/B13814865.png)
![4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid ethyl ester](/img/structure/B13814874.png)
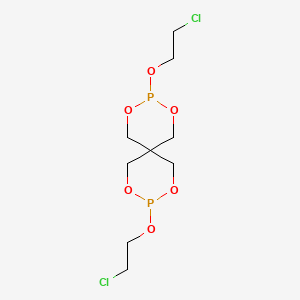
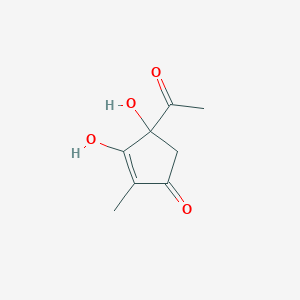
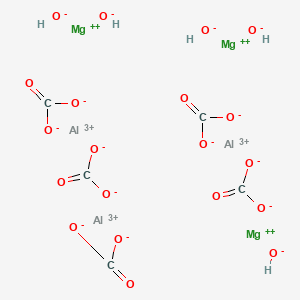
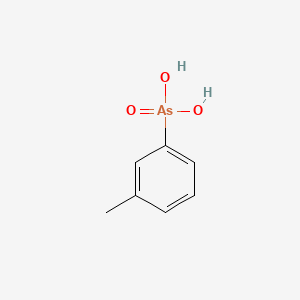
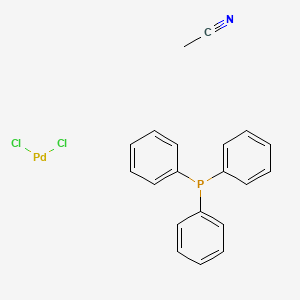

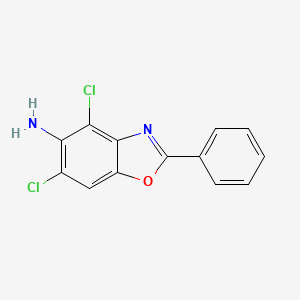
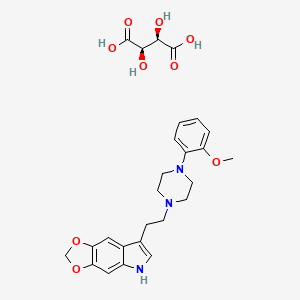
![1-[2-(2,4-Dichlorophenoxy)acetyl]imidazolidin-2-one](/img/structure/B13814929.png)
